1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene
Overview
Description
1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 3-methylphenol followed by the introduction of difluoromethoxy and additional chlorine groups under controlled conditions. Industrial production methods often employ advanced techniques such as catalytic reactions and high-pressure systems to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of various oxidation states and products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene involves its interaction with molecular targets through various pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. These interactions can lead to changes in the structure and function of target molecules, influencing biological and chemical processes.
Comparison with Similar Compounds
1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene can be compared with similar compounds such as:
1-Chloro-2,2-difluoroethane: A compound with similar halogenation but different structural properties.
2,4-Dinitrochlorobenzene: Another chlorinated benzene derivative with distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHJUFLFYQPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213975 | |
Record name | Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-73-5 | |
Record name | Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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